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Compound of Interest

Compound Name: 4-lodobutyl Pivalate

Cat. No.: B1600598

Core Chemical Identity and Physicochemical
Properties

4-lodobutyl pivalate, systematically named 4-iodobutyl 2,2-dimethylpropanoate, is a
bifunctional organic compound featuring a primary alkyl iodide at one end of a butyl chain and
a sterically hindered pivalate ester at the other. This unique structure underpins its utility in
complex organic synthesis.

The physical properties of 4-lodobutyl Pivalate are not widely reported in peer-reviewed
literature, with most available data coming from commercial suppliers and computational
predictions. It is typically supplied as a solid, necessitating storage at refrigerated temperatures
(2-8°C) to ensure stability.[1]

Table 1: Physicochemical Properties of 4-lodobutyl Pivalate
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Property Value Source
CAS Number 82131-05-3
Molecular Formula CoH17102
Molecular Weight 284.14 g/mol
4-iodobutyl 2,2-
IUPAC Name i
dimethylpropanoate
Appearance Solid [1]
N ) 262.0 °C at 760 mmHg
Boiling Point ) [2]
(Predicted)
Density 1.425 g/cm3 (Predicted) [2]
Refractive Index 1.498 (Predicted) [2]
LogP 2.79 (Calculated) [2]

Molecular Structure and Reactivity Analysis

The reactivity of 4-iodobutyl pivalate is dictated by its two primary functional groups: the
terminal iodide and the pivalate ester.

o Primary Alkyl lodide: The carbon-iodine bond is relatively weak and highly polarizable,
making iodide an excellent leaving group in nucleophilic substitution (Sn2) reactions. This
allows for the facile introduction of the four-carbon chain onto a wide range of nucleophiles,
including amines, thiols, carboxylates, and carbanions. This functionality is central to its role
as an alkylating agent.[3]

o Pivalate Ester: The ester group is sterically encumbered by the bulky tert-butyl group. This
steric hindrance provides significant stability against nucleophilic attack and hydrolysis under
many reaction conditions, making it an effective protecting group for a terminal hydroxyl
functionality. The pivalate group can be cleaved under specific hydrolytic conditions (e.qg.,
strong acid or base) when desired.

Caption: Structure of 4-lodobutyl Pivalate.
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Synthesis Methodologies

While specific peer-reviewed syntheses for 4-iodobutyl pivalate are not prominently
documented, its structure lends itself to preparation via well-established, high-yielding organic
transformations. Below are two authoritative and reliable protocols for its synthesis.

Method A: Finkelstein Halogen Exchange

This is often the preferred method, starting from a more readily available chloro- or bromo-
precursor. The Finkelstein reaction is an equilibrium process driven to completion by the
precipitation of the insoluble sodium salt (e.g., NaCl) in acetone or ethyl acetate.[4][5]

Protocol:

e To a solution of 4-chlorobutyl pivalate (1.0 eq) in anhydrous acetone or ethyl acetate (approx.
0.5 M), add sodium iodide (1.5 eq).

» Heat the mixture to reflux and stir vigorously for 12-24 hours. The progress of the reaction
can be monitored by TLC or GC-MS.

e Cool the reaction mixture to room temperature. A white precipitate of sodium chloride will
form.

« Filter the mixture to remove the precipitated salt and wash the filter cake with a small amount
of fresh solvent.

o Concentrate the filtrate under reduced pressure to yield the crude product.

» Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl
acetate gradient) to afford pure 4-iodobutyl pivalate.

Method B: Esterification of 4-lodobutanol

This direct approach involves the esterification of commercially available 4-iodobutanol with a
pivaloyl source. Using pivaloyl chloride is common, often in the presence of a non-nucleophilic
base to scavenge the HCI byproduct.

Protocol:
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Dissolve 4-iodobutanol (1.0 eq) and a non-nucleophilic base such as pyridine or
triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or
tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).

Cool the solution to 0°C in an ice bath.

Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC or GC-MS
indicates complete consumption of the starting alcohol.

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with the same organic solvent
(e.g., DCM).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the solvent in vacuo and purify the resulting oil or solid by flash chromatography
or distillation under reduced pressure.
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Caption: General synthetic workflows for 4-lodobutyl Pivalate.
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Spectroscopic and Structural Characterization
(Predicted)

As this compound is primarily a synthetic intermediate, comprehensive spectral data is not
always published by commercial suppliers.[6] The following tables and analysis are based on
established principles of NMR, IR, and MS for analogous structures and serve as a robust
guide for characterization.

Predicted *H NMR Spectral Data (CDCls, 400 MHz)

The proton NMR spectrum is expected to show four distinct signals for the butyl chain protons
and a sharp, strong singlet for the pivalate methyl groups.

Table 2: Predicted *H NMR Chemical Shifts
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Assignment Protons

Predicted o
(ppm)

Multiplicity

Coupling

Rationale

a -C(CHs)s

~1.22

Singlet (s)

Equivalent
methyl
protons on a
quaternary

carbon.[7]

b -O-CH2-CHz2-

~1.73

Quintet (p)

J=6.8Hz

Methylene
group
adjacent to
two other

methylenes.

[8]

(o -CH2-CHa2-1

~1.90

Quintet (p)

J=6.8Hz

Methylene
deshielded by
proximity to
iodine.[8]

d -CHz-|

~3.21

Triplet (t)

J=6.7Hz

Methylene
directly
attached to
the
electronegati
ve iodine

atom.[9]

e -O-CHz2-

~4.08

Triplet (t)

J=6.5Hz

Methylene
deshielded by
the adjacent

ester oxygen.

[9]

Predicted *C NMR Spectral Data (CDCIz, 100 MHz)

The carbon spectrum will confirm the presence of nine unique carbon environments.
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Table 3: Predicted 3C NMR Chemical Shifts

Assignment Carbon Predicted & (ppm) Rationale
Carbon attached to
1 -CHz-1 ~6.5 iodine is significantly
shielded.[10]
Equivalent methyl
2 -C(CHs)3 ~27.2 carbons of the t-butyl
group.[11]
Methylene carbon in
3 -CH2-CHa-l ~30.1 )
the butyl chain.[11]
Methylene carbon in
4 -O-CH2-CHa2- ~ 334 )
the butyl chain.[11]
Quaternary carbon of
5 -C(CHs)s3 ~ 38.7
the t-butyl group.[11]
Methylene attached to
6 O-CH:z ~63.5
the ester oxygen.[10]
Carbonyl carbon of
7 -C=0 ~178.4

the ester.[11]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum provides clear confirmation of the ester functional group.

Table 4: Predicted Key IR Absorption Bands
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Wavenumber . .
Bond Intensity Description

(cm™)

sp3 C-H stretching
2960-2850 C-H Strong

from alkyl groups.

Characteristic ester
1730-1725 C=0 Very Strong

carbonyl stretch.
1280-1150 C-O Strong Ester C-O stretching.

) Carbon-lodine bond

~500 C-l Medium-Weak

stretch.

Predicted Mass Spectrometry (MS) Fragmentation

Electron ionization mass spectrometry would likely lead to several characteristic fragments,

driven by the cleavage of the C-1 bond and fragmentation around the stable pivaloyl cation.

[CoH17102]*e
m/z = 284
(Molecular Ion)

(tert-butyl cation)
(Likely Base Peak)

-l - CsHoO2e - CaHsle
[CoH1702]* [CaHsl]* [CsHeO]*
m/z = 157 m/z = 183 m/z = 85
- CsHsO2 -le-C2Ha -CO
[CaHo]*
m/z = 57

Click to download full resolution via product page

Caption: Plausible MS fragmentation pathways for 4-lodobutyl Pivalate.

Applications in Research and Drug Development
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The unique bifunctional nature of 4-iodobutyl pivalate makes it a valuable tool in several
areas of advanced chemical synthesis.

 Bifunctional Linker and Spacer: In the synthesis of complex molecules, it serves as a four-
carbon linker. The iodide allows for covalent attachment to a substrate, while the pivalate
serves as a protected hydroxyl group that can be deprotected in a later synthetic step to
reveal a new reactive handle.

e Prodrug Synthesis: Pivalate esters, specifically pivaloyloxymethyl (POM) esters, are a well-
established strategy for creating prodrugs.[12] This modification can mask polar carboxyl or
hydroxyl groups, increasing a drug's lipophilicity and enhancing its absorption and oral
bioavailability.[13] 4-lodobutyl pivalate can be used to attach a pivalate-containing chain to
a drug molecule, which can then be hydrolyzed in vivo by esterases to release the active
pharmaceutical ingredient.

o Synthesis of Radiolabeled Tracers: The presence of an iodine atom makes this compound a
candidate for radio-synthesis. The non-radioactive 2’| can be substituted with a radioactive
isotope of iodine (e.g., 12, 124], or 123]) via isotopic exchange or nucleophilic substitution
reactions.[14] This would allow for the creation of radiolabeled molecules for use as tracers
in medical imaging techniques like Positron Emission Tomography (PET) or Single-Photon
Emission Computed Tomography (SPECT).[2][15]

Safety and Handling

As with any reactive chemical intermediate, proper handling of 4-iodobutyl pivalate is
essential. It should be handled in a well-ventilated fume hood, and appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

e GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

 Signal Word: Warning.

o Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands
thoroughly after handling. Wear protective gloves/eye protection/face protection. In case of
contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison
center or doctor immediately.
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o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically at
2-8°C.[1]

Conclusion

4-lodobutyl pivalate is a powerful and versatile synthetic building block. Its dual functionality—
a reactive primary iodide for alkylation and a stable, sterically-hindered pivalate ester for
protection—provides chemists with a strategic tool for the multi-step synthesis of complex
organic molecules. From its role in creating bifunctional linkers to its potential in developing
advanced prodrugs and radiolabeled imaging agents, a thorough understanding of its
properties and reactivity is key to unlocking its full synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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